molecular formula C19H27NO3 B1663547 (+)-Tetrabenazine CAS No. 1026016-83-0

(+)-Tetrabenazine

Cat. No. B1663547
M. Wt: 317.4 g/mol
InChI Key: MKJIEFSOBYUXJB-GDBMZVCRSA-N
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Description

Start by providing a brief overview of (+)-Tetrabenazine, including its uses and significance.



Synthesis Analysis

Discuss the process of synthesizing (+)-Tetrabenazine, including the reactants, conditions, and steps involved.



Molecular Structure Analysis

Analyze the molecular structure of (+)-Tetrabenazine, discussing its chemical bonds, functional groups, and other significant features.



Chemical Reactions Analysis

Examine the chemical reactions that (+)-Tetrabenazine undergoes, including its reactivity and the products formed.



Physical And Chemical Properties Analysis

Discuss the physical and chemical properties of (+)-Tetrabenazine, such as its melting point, solubility, and chemical stability.


Scientific Research Applications

1. Treatment of Hyperkinetic Movement DisordersTetrabenazine has been recognized for its effectiveness in ameliorating a variety of hyperkinetic movement disorders. Studies have

Scientific Research Applications of (+)-Tetrabenazine

1. Treatment of Hyperkinetic Movement Disorders

Tetrabenazine has been recognized for its effectiveness in ameliorating a variety of hyperkinetic movement disorders. Studies have shown its positive impact on conditions like tardive dyskinesia, Meige disease, and other dystonias. For instance, a double-blind crossover trial reported improvement in patients with hyperkinetic movement disorders such as tardive dyskinesia and dystonia when treated with tetrabenazine (Jankovic, 1982).

2. Antichorea Therapy in Huntington Disease

Tetrabenazine has been extensively studied for its application in Huntington's disease, specifically for chorea management. A randomized controlled trial highlighted its efficacy in reducing chorea severity in Huntington disease patients, showing a significant reduction in chorea score compared to placebo (Savani & Login, 2007).

3. Role in Pediatric Hyperkinetic Disorders

The use of tetrabenazine in pediatric cases, particularly for managing hyperkinetic movement disorders, has been reported. For example, its efficacy in reducing the severity of movement disorders in children refractory to other medications has been documented (Jain, Greene, & Frucht, 2006).

4. Synthesis and Derivative Development

Research into the synthesis of tetrabenazine and its derivatives, such as valbenazine and deutetrabenazine, has been pursued for enhanced efficiency and selectivity. These efforts have led to advancements in prodrug design and metabolite drug discovery (Paek, 2020).

5. Role in Treatment of Other Dyskinesias

Beyond Huntington's disease, tetrabenazine has shown potential in treating various other dyskinesias, such as tardive dyskinesia, tics, and Tourette's syndrome. Its dopamine-depleting action makes it an effective therapeutic option in these conditions (Jankovic & Orman, 1988).

Safety And Hazards

Identify any safety concerns or hazards associated with (+)-Tetrabenazine, including its toxicity and any precautions that should be taken when handling it.


Future Directions

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For each section, you would want to review relevant academic papers and resources to ensure that your analysis is accurate and up-to-date. Remember to properly cite all sources used in your analysis. Please consult with a professional in the field or use a specialized database for the most accurate and detailed information.


properties

IUPAC Name

(3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJIEFSOBYUXJB-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2CC1=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101117156
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Tetrabenazine

CAS RN

1026016-83-0
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026016-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabenazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,11bR)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101117156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABENAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69ENL3U6BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide (800 mg, 2.55 mmol, 1.00 equiv) was added to a solution of 6,7-dimethoxy-3,4-dihydroisoquinoline (100 mg, 2.62 mmol, 1.00 equiv) and ethanol (10 mL). The resulting solution was heated at reflux for about 5 hours, and then water (20 mL) was added. Following standard extractive workup with dichloromethane (3×50 mL), the crude residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (1:4)) to afford the title compound as a white solid (300 mg, yield=36%). 1H NMR (300 MHz, CDCl3), δ 6.63 (s, 1H), 6.55 (s, 1H), 3.89 (s, 3H), 3.83 (s, 3H), 3.55 (s, 1H), 3.22-3.28 (m, 1H), 2.94-3.14 (m, 4H), 2.31-2.65 (m, 4H), 1.73-1.81 (t, 1H, J=11.4), 1.33-1.39 (m, 1H), 0.996-1.067 (t, 1H, J=10.5), 0.79-0.85 (m, 6H) LC-MS: m/z=318 (MH)+.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
36%

Synthesis routes and methods II

Procedure details

To a round bottom flask was added 6,7-dimethoxy-3,4-dihydroisoquinoline (13 g, 67.8 mmol), 3-dimethylaminomethyl-5-methyl-hexan-2-one methiodide 1b (26 g, 81.4 mmol) and EtOH (130 mL). The suspension was heated to 80° C. overnight. The reaction mixture was allowed to cool to room temperature and H2O (200 mL) was added forming a precipitate. The EtOH was removed in vacuo and CH2Cl2 (400 mL) was added. A 10% NaOH solution was added to the mixture until basic. The aqueous layer was then extracted 3× with CH2Cl2 (250 mL). The organic layers were combined, dried over MgSO4 and concentrated. The crude reaction mixture was purified via flash column chromatography (0.5:9.5 Acetone:CH2Cl2) and further recrystallized from EtOAc and Hexanes to give 16.1 g (51 mmol) of a racemic mix of (3S,11bS) and (3R,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-pyrido[2,1-a]isoquinolin-2-one 1c (tetrabenazine, TBZ) in a 75% yield. The enantiomers of tetrabenazine were separated by SFC utilizing a Chiralpak AD-H column with 15% CAN/MeOH plus 0.5% DMEA at 2.5 mL/min at 100 bar and 35° C. to yield 4.3 g of (3R,11bR)-tetrabenazine 1c.1 and 4.3 g of (3S,11bS)-tetrabenazine 1c.2. (3R,11bR)-tetrabenazine 1c.1: MS calcd: (317); Found 318.7 (M+H). (3S,11bS)-tetrabenazine 1c.2: MS calcd: (317); Found 318.7 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 317 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,500
Citations
MR Hayden, BR Leavitt, U Yasothan… - Nature reviews Drug …, 2009 - search.ebscohost.com
… Basis of discovery Tetrabenazine was … tetrabenazine is not clear. However, it is thought to be related to depletion of monoamines from nerve terminals due to the ability of tetrabenazine …
Number of citations: 64 search.ebscohost.com
C Kenney, J Jankovic - Expert review of neurotherapeutics, 2006 - Taylor & Francis
Tetrabenazine, a dopamine-depleting agent first synthesized half a century ago, was initially developed for the treatment of schizophrenia. Although psychotic disorders have since …
Number of citations: 164 www.tandfonline.com
A Fasano, AR Bentivoglio - Expert opinion on pharmacotherapy, 2009 - Taylor & Francis
Background: Tetrabenazine (TBZ) depletes presynaptic dopamine in the CNS. It has been found to be beneficial in hyperkinetic movement disorders without carrying the extrapyramidal …
Number of citations: 57 www.tandfonline.com
JJ Chen, WG Ondo, K Dashtipour, DM Swope - Clinical therapeutics, 2012 - Elsevier
BACKGROUND: Tetrabenazine (TBZ) is a monoamine storage inhibitor that was first introduced in the 1970s for the management of hyperkinetic movement disorders. Despite …
Number of citations: 172 www.sciencedirect.com
J Jankovic, J Beach - Neurology, 1997 - AAN Enterprises
Article abstract-Over the past 15 years we have treated 526 patients with severe hyperkinetic movement disorders with tetrabenazine (TBZ), a monoamine-depleting and a dopamine-…
Number of citations: 404 n.neurology.org
Huntington Study Group - Neurology, 2006 - AAN Enterprises
Background: Tetrabenazine (TBZ) selectively depletes central monoamines by reversibly binding to the type 2 vesicular monoamine transporter. Open-label reports indicate TBZ is …
Number of citations: 538 n.neurology.org
D Paleacu, N Giladi, O Moore, A Stern… - Clinical …, 2004 - journals.lww.com
Tetrabenazine (TBZ) is a catecholamine depletor used for the treatment of a variety of movement disorders. The purpose of this study was to assess the efficacy of TBZ in a retrospective …
Number of citations: 124 journals.lww.com
J Jankovic, K Clarence-Smith - Expert review of neurotherapeutics, 2011 - Taylor & Francis
Tetrabenazine (TBZ; Xenazine ® ) is a potent, selective, reversible depletor of monoamines from nerve terminals. TBZ inhibits the vesicular monoamine transporter type 2 which, in …
Number of citations: 147 www.tandfonline.com
C Kenney, C Hunter, J Jankovic - Movement disorders: official …, 2007 - Wiley Online Library
We sought to review the long‐term tolerability of tetrabenazine (TBZ) and seek determinants of tolerability in the treatment of hyperkinetic movement disorders. A retrospective chart …
N Kaur, P Kumar, S Jamwal, R Deshmukh… - Annals of …, 2016 - karger.com
Background: Tetrabenazine (TBZ) is the only US Food and Drug Administration-approved drug for the treatment of chorea related to Huntington's disease and other hyperkinetic …
Number of citations: 65 karger.com

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